molecular formula C9H15N5 B1483881 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide CAS No. 2092548-53-1

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1483881
CAS No.: 2092548-53-1
M. Wt: 193.25 g/mol
InChI Key: LEZWKGILYHBRJJ-UHFFFAOYSA-N
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Description

2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 5-aminopyrazole core, a privileged scaffold known for its wide range of biological activities . The 5-aminopyrazole chemotype is advantageous because it provides a multifunctional framework that can yield useful ligands for various enzymes and receptors . This core structure is found in compounds studied for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . The molecule is substituted at the 3-position with a cyclobutyl group, a structural motif that can influence the compound's pharmacokinetic properties and binding affinity by adding steric definition and modulating lipophilicity. At the 1-position, it bears an acetimidamide side chain, a functional group that can act as a hydrogen bond donor and acceptor, potentially facilitating key interactions with biological targets. As a building block, this compound is valuable for constructing more complex molecular architectures. Researchers utilize it in the synthesis of novel heterocyclic systems aimed at developing new therapeutic agents . Its structure aligns with research into inhibitors targeting various kinases, which are important in oncology and inflammation . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-8(11)5-14-9(12)4-7(13-14)6-2-1-3-6/h4,6H,1-3,5,12H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZWKGILYHBRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Aminopyrazole Core

The pyrazole core with an amino group at the 5-position is commonly synthesized by the reaction of hydrazines with β-ketonitriles or α-cyano ketones. The mechanism involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon to form hydrazones, followed by cyclization through attack on the nitrile carbon to yield 5-aminopyrazoles. This method is versatile and allows for various substituents at the 3-position, including cyclobutyl groups.

  • Example reaction: α-cyanoacetophenones reacting with heteroarylhydrazines yield 5-amino-1-heteroarylpyrazoles efficiently.

Introduction of the Cyclobutyl Group

The cyclobutyl substituent at the 3-position can be introduced either by starting from cyclobutyl-substituted ketones or by alkylation of the pyrazole ring at the 3-position using cyclobutyl halides under controlled conditions.

  • Literature indicates successful synthesis of 3-cyclobutyl pyrazoles via cyclization of cyclobutyl-containing precursors with hydrazines.

Formation of the Acetimidamide Moiety

The acetimidamide group is typically introduced by reaction of the pyrazole intermediate bearing a suitable leaving group or cyano group with aminoacetamidine or its salts.

  • Key reagent: 2-aminoacetamidine dihydrobromide is used as a nucleophile to convert cyano or similar groups into the amidine functionality.

  • Typical conditions: Reaction in methanol or ethanol, often with sodium ethoxide or sodium hydroxide as base, at temperatures ranging from room temperature to 85°C, for durations from a few hours to overnight.

  • Example: Treatment of a pyrazole intermediate with aminoacetamidine dihydrobromide in ethanol with sodium ethoxide at 85°C for 4 hours yielded the amidine product in 30% isolated yield.

Representative Experimental Data and Yields

Step Starting Material / Intermediate Reagents / Conditions Yield (%) Notes
Pyrazole formation α-cyanoacetophenone + hydrazine Room temp, solvent varies High (not specified) Efficient formation of 5-aminopyrazoles
Cyclobutyl introduction Cyclobutyl-substituted ketone + hydrazine Standard cyclization Moderate to good Cyclobutyl at 3-position introduced during ring formation
Acetimidamide formation Pyrazole intermediate + aminoacetamidine dihydrobromide EtOH, NaOEt, 85°C, 4h 30% isolated Purified by silica gel chromatography
Alternative amidine formation Pyrazole intermediate + aminoacetamidine dihydrobromide Methanol, room temp to 50°C, up to 28h Variable (up to 30%) Base adjusted pH, sometimes ammonium hydroxide used

Mechanistic Insights and Optimization Notes

  • The formation of the pyrazole ring via hydrazone intermediate is well-documented, with the cyclization step being crucial for regioselectivity.
  • The amidine formation step benefits from mild basic conditions to facilitate nucleophilic attack on nitrile or halide precursors, but excessive base or temperature can reduce yield due to side reactions.
  • Use of aminoacetamidine dihydrobromide as the amidine source is common; however, yields can be improved by optimizing solvent, temperature, and reaction time.
  • Purification typically involves silica gel chromatography, and crystallization methods have been reported to isolate the amidine products as crystalline solids.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Comments
Pyrazole ring synthesis Hydrazine + β-ketonitrile or α-cyano ketone RT to reflux, various solvents High Versatile for various substituents including cyclobutyl
Cyclobutyl substitution Cyclobutyl ketone or alkyl halide Integrated in ring formation or alkylation step Moderate to good Controlled to avoid side reactions
Acetimidamide installation Aminoacetamidine dihydrobromide + base (NaOEt, NaOH) 20-85°C, 4-28 h, MeOH or EtOH 15-30% Purification by chromatography/crystallization

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Commercial Amidines and Physicochemical Properties

A survey of amidine derivatives () reveals structural and commercial distinctions:

Compound Name Substituents Molecular Weight (g/mol)* Purity Price (USD) Source
2-(4-Methoxyphenyl)acetimidamide hydrochloride 4-methoxyphenyl, acetimidamide ~200.66 95% 1621/5g
2-(Trifluoromethyl)benzimidamide hydrochloride Trifluoromethyl, benzimidamide ~228.62 98% 182/1g
Target compound 5-amino-3-cyclobutyl-pyrazole ~223.27 N/A N/A Not listed

*Calculated using standard atomic masses.

  • Substituents like trifluoromethyl (electron-withdrawing) or methoxyphenyl (electron-donating) in commercial amidines modulate solubility and reactivity, whereas the cyclobutyl group in the target compound may confer unique steric and conformational properties .

Bioactivity and Research Trends

While direct bioactivity data for the target compound are lacking, highlights growing interest in amidines and pyrazole derivatives for their antimicrobial, anticancer, and anti-inflammatory properties. For example, pyrazole-amidine hybrids have shown promise in targeting enzyme active sites due to their dual hydrogen-bonding capacity . The cyclobutyl group’s rigidity could further optimize binding affinity compared to flexible alkyl chains in analogs like 3-(Aminomethyl)benzimidamide dihydrochloride .

Biological Activity

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Molecular Formula : C8_{8}H13_{13}N5_{5}
Molecular Weight : 181.22 g/mol
CAS Number : 1622902-68-4

The compound functions primarily as a Janus kinase (JAK) inhibitor. JAKs are critical in mediating cytokine signaling pathways, influencing cell proliferation, differentiation, and immune response. Specifically, JAK1 is implicated in various immune disorders, making it a target for therapeutic intervention.

Inhibition Profile

Research indicates that this compound selectively inhibits JAK1 with a significant impact on downstream signaling pathways. Its selectivity over other JAK family members (JAK2, JAK3, and TYK2) is essential for minimizing side effects associated with broader kinase inhibition.

Efficacy in Disease Models

Studies have demonstrated the efficacy of this compound in preclinical models of inflammatory diseases such as psoriasis and rheumatoid arthritis. The inhibition of JAK1 leads to reduced cytokine signaling, thereby alleviating symptoms associated with these conditions.

Case Studies

  • Psoriasis Model : In a randomized controlled trial involving animal models, administration of this compound resulted in a marked reduction in psoriatic lesions compared to untreated controls. The study reported a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Rheumatoid Arthritis : Another study highlighted the compound's ability to reduce joint inflammation and damage in models of rheumatoid arthritis. Histological analysis showed decreased infiltration of inflammatory cells and improved joint integrity.

Data Table: Summary of Biological Activities

ActivityResultReference
JAK1 InhibitionIC50 = 29 nM
Anti-inflammatory EfficacyReduced IL-6 and TNF-alpha levelsPsoriasis Study
Joint ProtectionDecreased inflammationRheumatoid Arthritis Study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.